4-(3-Fluoro-4-methyl-benzyl)-piperidine

Übersicht

Beschreibung

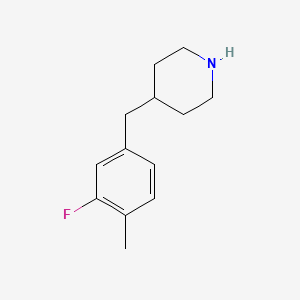

4-(3-Fluoro-4-methyl-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methyl-benzyl)-piperidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methyl-benzyl bromide and piperidine.

Nucleophilic Substitution Reaction: The 3-fluoro-4-methyl-benzyl bromide undergoes a nucleophilic substitution reaction with piperidine. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution.

Reaction Conditions: The reaction is usually conducted in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Bulk Handling of Reactants: Large quantities of 3-fluoro-4-methyl-benzyl bromide and piperidine are handled using automated systems.

Continuous Flow Reactors: The reaction may be carried out in continuous flow reactors to enhance efficiency and scalability.

Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Fluoro-4-methyl-benzyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 4-(3-Fluoro-4-methyl-benzyl)-piperidine

This compound is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biological studies. Its unique structure, featuring a piperidine ring substituted with a fluoro-methyl-benzyl group, contributes to its potential in various industrial and pharmacological applications. The compound can interact with specific molecular targets, such as receptors or enzymes, modulating their activity.

Medicinal Chemistry

This compound serves as a fundamental building block in the synthesis of pharmaceutical compounds, especially those targeting neurological disorders. Piperidine derivatives, in general, have gained prominence in cancer therapy, with some demonstrating cytotoxicity and apoptosis induction in tumor cell models . Furthermore, spiro[piperidine-4,1'-pyrido [3,4-b]indoles], which incorporate a piperidine moiety, have shown potential as CFTR co-potentiators, activating certain CF-causing CFTR mutations .

Organic Synthesis

As an intermediate in the synthesis of more complex organic molecules, this compound is valuable. The synthesis typically involves reacting 3-fluoro-4-methyl-benzyl chloride with piperidine under basic conditions, often using solvents like dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

Biological Studies

The compound is used to understand the interaction of piperidine derivatives with biological targets. Research indicates that 2-(3-Fluoro-4-methyl-benzyl)-piperidine, a related compound, exhibits significant biological activity and may interact with various receptors and enzymes, making it a candidate for pharmacological studies. Its structural characteristics suggest potential applications in treating central nervous system disorders because of its ability to modulate receptor activity.

Industrial Applications

This compound is used in developing agrochemicals and other industrial chemicals.

Examples of Piperidine Derivatives and Their Applications

Wirkmechanismus

The mechanism of action of 4-(3-Fluoro-4-methyl-benzyl)-piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-Fluoro-benzyl)-piperidine: Lacks the methyl group on the benzyl ring.

4-(4-Methyl-benzyl)-piperidine: Lacks the fluoro group on the benzyl ring.

4-Benzyl-piperidine: Lacks both the fluoro and methyl groups on the benzyl ring.

Uniqueness

4-(3-Fluoro-4-methyl-benzyl)-piperidine is unique due to the presence of both the fluoro and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable compound in medicinal chemistry and other applications.

Biologische Aktivität

4-(3-Fluoro-4-methyl-benzyl)-piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H18FN

- Molecular Weight : 219.29 g/mol

This compound features a piperidine ring substituted with a fluorinated benzyl group, which contributes to its unique biological properties.

Antiviral Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant antiviral activity. A study highlighted that piperidine compounds can inhibit influenza virus replication by targeting hemagglutinin (HA), a critical protein for viral entry into host cells. The mechanism involves interaction with the HA fusion peptide, preventing membrane fusion necessary for viral entry .

Antimicrobial Effects

The compound has also been investigated for its antimicrobial properties. Research has shown that derivatives of piperidine can inhibit bacterial growth, making them candidates for developing new antibacterial agents. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring can enhance antimicrobial efficacy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom in the benzyl group enhances binding affinity to biological targets, which may include enzymes and receptors involved in viral and bacterial infections .

Interaction with Viral Proteins

The compound's interaction with viral proteins such as HA has been characterized through computational studies, revealing a novel binding site crucial for inhibiting viral fusion processes . This interaction is critical for its antiviral effects against influenza viruses.

Table 1: Summary of Biological Activities

Case Study: Influenza Virus Inhibition

In a notable study, N-benzyl 4,4-disubstituted piperidines were evaluated for their efficacy against H1N1 influenza virus. The results showed that analogues containing fluorinated benzyl groups exhibited significantly higher antiviral activity compared to their non-fluorinated counterparts. The study concluded that the structural modifications in piperidines could lead to the development of effective antiviral agents targeting influenza viruses .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Derivatives Development : Exploring additional modifications to enhance potency and selectivity against specific pathogens.

Eigenschaften

IUPAC Name |

4-[(3-fluoro-4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN/c1-10-2-3-12(9-13(10)14)8-11-4-6-15-7-5-11/h2-3,9,11,15H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCWMVSFZFNWSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCNCC2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588788 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955287-58-8 | |

| Record name | 4-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.